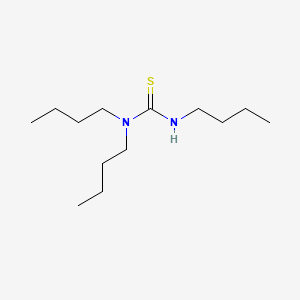
5-(2-(Ethylthio)propyl)cyclohexane-1,3-dione
描述
5-(2-(Ethylthio)propyl)cyclohexane-1,3-dione is an organic compound with the molecular formula C11H18O2S and a molecular weight of 214.32 g/mol This compound is characterized by the presence of a cyclohexane ring substituted with an ethylthio group and a propyl group at the 5-position, and two keto groups at the 1 and 3 positions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Ethylthio)propyl)cyclohexane-1,3-dione involves multiple steps :
Starting Material: The synthesis begins with butenal (crotonaldehyde) as the starting material.
Formation of Intermediate: Butenal reacts with ethanethiol in the presence of a tertiary amine catalyst to form 3-ethylthiobutanal.
Cyclization: The intermediate 3-ethylthiobutanal is then reacted with ethyl acetoacetate and sodium ethoxide in ethanol under reflux conditions for 18 hours to form 6-ethylthio-3-hepten-2-one.
Final Product: The final step involves the reaction of 6-ethylthio-3-hepten-2-one with dimethyl malonate, followed by cyclization to form 4-carbonyl ethoxy-5-(2-(ethylthio)propyl)-1,3-cyclohexanedione.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions and scaling up of the process to achieve higher yields and purity .
化学反应分析
Types of Reactions
5-(2-(Ethylthio)propyl)cyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-(2-(Ethylthio)propyl)cyclohexane-1,3-dione has several scientific research applications:
作用机制
The mechanism of action of 5-(2-(Ethylthio)propyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s ethylthio group and keto groups play a crucial role in its reactivity and interactions with biological molecules . The exact molecular targets and pathways are still under investigation, but it is believed to involve inhibition of key enzymes and disruption of cellular processes .
相似化合物的比较
Similar Compounds
- 5-(2-(Ethylthio)propyl)-2-propionyl-1,3-cyclohexanedione
- 1,3-Cyclohexanedione, 5-(2-(ethylthio)propyl)-2-(1-oxopropyl)-
Uniqueness
5-(2-(Ethylthio)propyl)cyclohexane-1,3-dione is unique due to its specific substitution pattern and the presence of both ethylthio and keto groups, which confer distinct chemical and biological properties .
属性
CAS 编号 |
87476-15-1 |
|---|---|
分子式 |
C11H18O2S |
分子量 |
214.33 g/mol |
IUPAC 名称 |
5-(2-ethylsulfanylpropyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C11H18O2S/c1-3-14-8(2)4-9-5-10(12)7-11(13)6-9/h8-9H,3-7H2,1-2H3 |
InChI 键 |
LOCUWOGARRGULQ-UHFFFAOYSA-N |
SMILES |
CCSC(C)CC1CC(=O)CC(=O)C1 |
规范 SMILES |
CCSC(C)CC1CC(=O)CC(=O)C1 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details


体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(Dibromomethylphenoxy)methyl]oxirane](/img/structure/B1608293.png)









![3-chloro-N-[4-(dimethylamino)phenyl]propanamide](/img/structure/B1608307.png)
